

Technical Guide: Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 5-Methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1316942

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Methyl-2-(trifluoromethyl)pyridine**, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of high interest in medicinal and materials chemistry.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Methyl-2-(trifluoromethyl)pyridine**. This data is essential for predicting its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic modeling.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ F ₃ N	
Molecular Weight	161.13 g/mol	
Physical Form	Solid	
Boiling Point	66-69 °C at 56 mmHg	
CAS Number	1620-71-9	

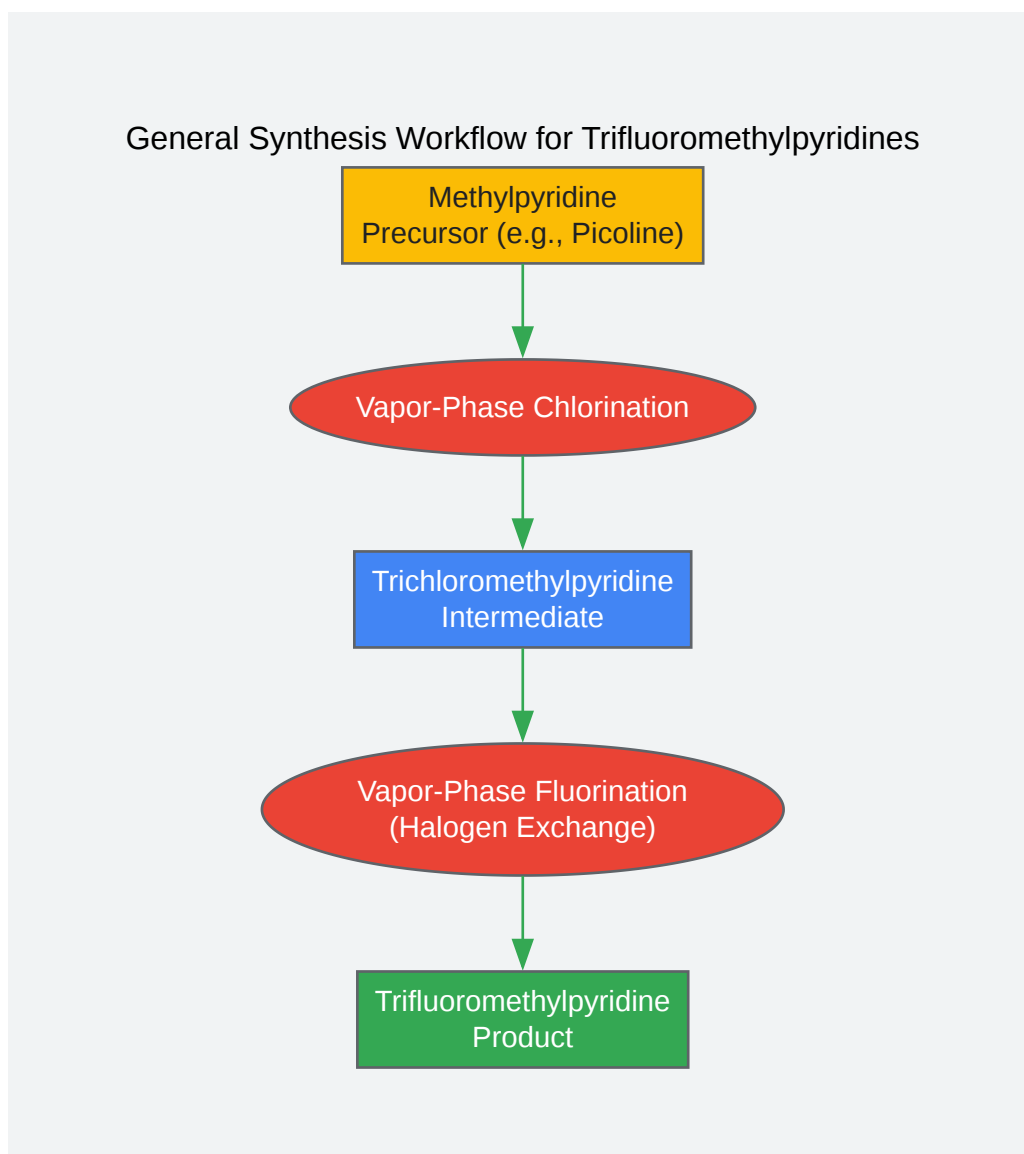
Further quantitative data such as melting point, density, and solubility are not readily available in published literature and would require experimental determination.

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines, including **5-Methyl-2-(trifluoromethyl)pyridine**, is of significant interest for the production of various active pharmaceutical ingredients and agrochemicals.[1] General synthetic strategies often involve the introduction of the trifluoromethyl group onto a pre-existing pyridine ring.

A common approach is the halogen exchange (Halex) reaction, where a trichloromethyl-substituted pyridine is treated with a fluorinating agent. This method is a cornerstone in the industrial production of many trifluoromethylated heterocycles.[2][3] Another prevalent strategy involves the vapor-phase chlorination followed by fluorination of methyl-substituted pyridines, such as picolines.[1][3] This high-temperature process, often catalyzed by metal fluorides, allows for the direct conversion of a methyl group to a trifluoromethyl group.

The diagram below illustrates a generalized workflow for the synthesis of a trifluoromethylpyridine derivative from a methylpyridine precursor, a common industrial methodology.



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Caption: Generalized synthetic pathway from a methylpyridine.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for ensuring data accuracy and reproducibility. Below are standard methodologies that can be employed for **5-Methyl-2-(trifluoromethyl)pyridine**.

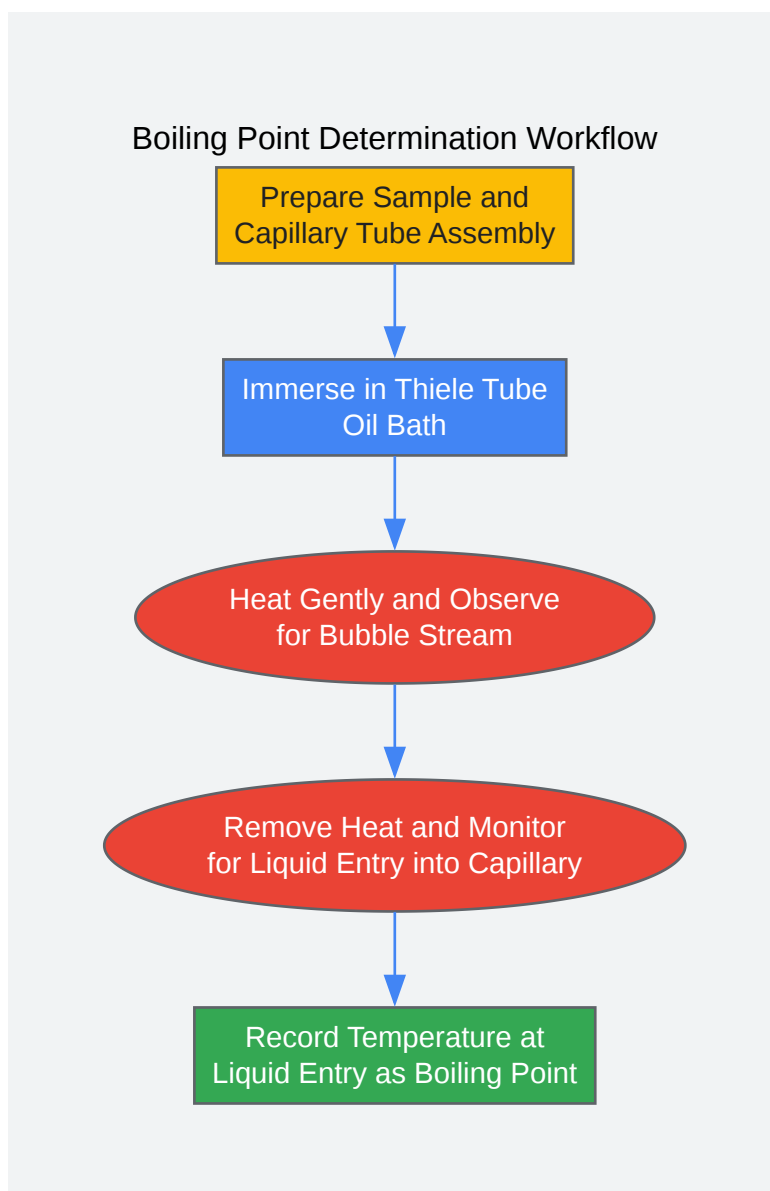
Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, the Thiele tube method is a common and effective technique.

Protocol:

- A small sample of the purified liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
- The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- The Thiele tube is gently heated, causing the temperature of the oil bath to rise uniformly.
- As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

The diagram below outlines the logical workflow for this experimental procedure.



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Caption: Workflow for boiling point determination.

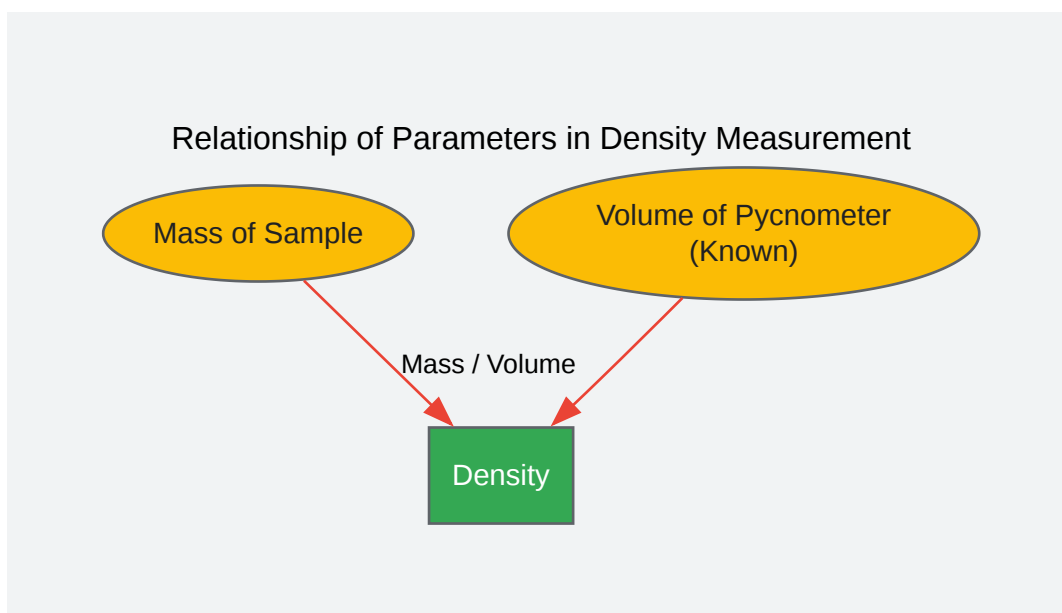
Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. For liquids and solids, a pycnometer provides a precise method for density determination.

Protocol:

- The mass of a clean, dry pycnometer (a glass flask with a specific volume) is accurately measured.
- The pycnometer is filled with the sample (for a solid, a solvent of known density is used, and the displacement is measured), ensuring no air bubbles are present.
- The mass of the pycnometer containing the sample is measured.
- The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature must be recorded as density is temperature-dependent.

The following diagram shows the relationship between the measured parameters and the final calculated density.



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Caption: Calculation of density from mass and volume.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for **5-Methyl-2-(trifluoromethyl)pyridine** are not widely published, related structures provide insight into the expected spectral features. For instance, the ^1H NMR spectrum of a similar compound, 2-chloro-5-(trifluoromethyl)pyridine,

shows characteristic signals in the aromatic region.[4] The trifluoromethyl group typically appears as a singlet in the ^{19}F NMR spectrum.

Researchers are encouraged to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the identity and purity of their synthesized **5-Methyl-2-(trifluoromethyl)pyridine**.

This technical guide serves as a foundational resource for professionals working with **5-Methyl-2-(trifluoromethyl)pyridine**. The provided data and protocols are intended to support further research and development in the fields of medicinal chemistry and materials science.

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